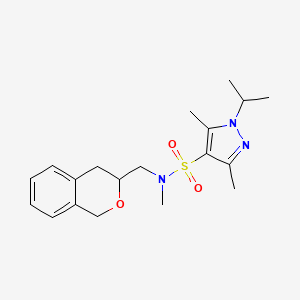
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H27N3O3S and its molecular weight is 377.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide and its derivatives have been studied for their cytotoxic activities on tumor and non-tumor cell lines. These compounds are known to have inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). In particular, trimethoxy derivatives have shown selectivity in cytotoxicity assays, suggesting their potential as lead molecules for cancer treatments. Additionally, these compounds have demonstrated superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide, indicating their potential in medical applications related to disorders involving carbonic anhydrases (Kucukoglu et al., 2016).
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of this compound, such as celecoxib, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds were found to be potent and selective inhibitors of COX-2, making them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. The study of these derivatives led to the identification of celecoxib, which has advanced to clinical trials (Penning et al., 1997).
Acetylcholinesterase Inhibition and Low Cytotoxicity
Pyrazoline benzensulfonamides, which include the this compound structure, have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds have exhibited low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells, making them good candidates for developing novel inhibitors with potential therapeutic applications (Ozmen Ozgun et al., 2019).
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-13(2)22-15(4)19(14(3)20-22)26(23,24)21(5)11-18-10-16-8-6-7-9-17(16)12-25-18/h6-9,13,18H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBPGQYXWHALDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2722072.png)
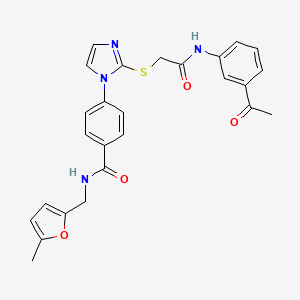
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)
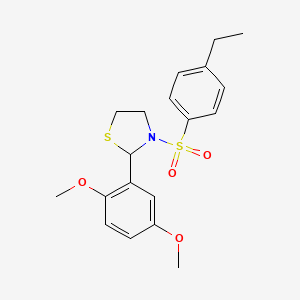
![N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2722077.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722078.png)



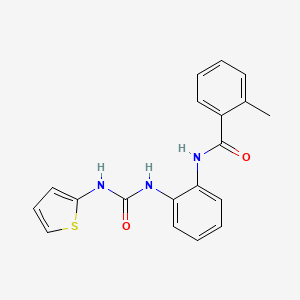
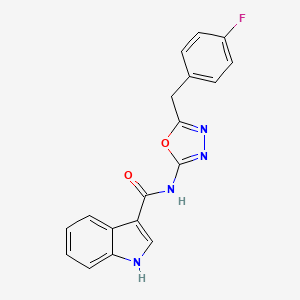
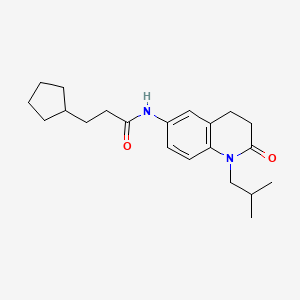

![1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722095.png)
